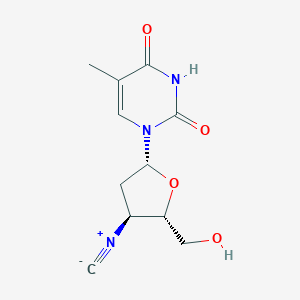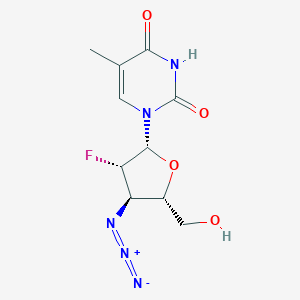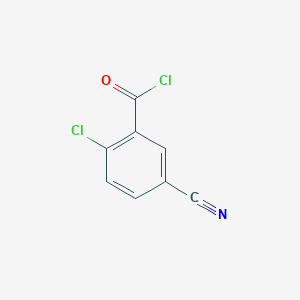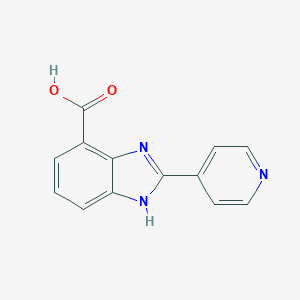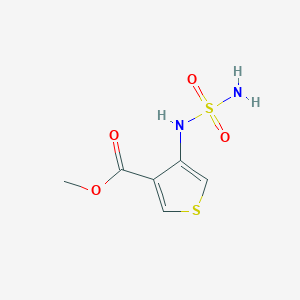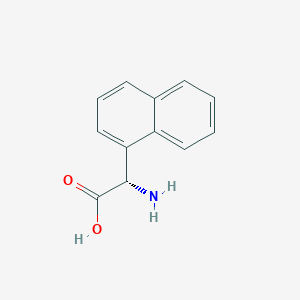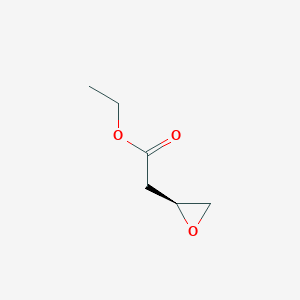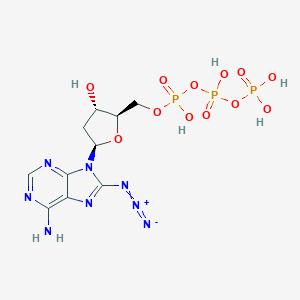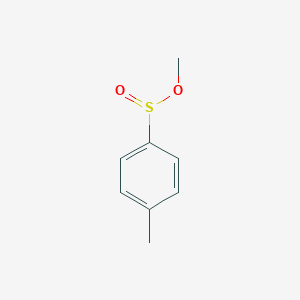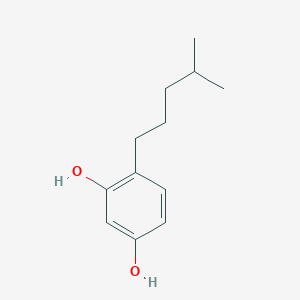
4-(4-Methylpentyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpentyl)benzene-1,3-diol is a chemical compound that belongs to the family of alkylresorcinols. It is also known as MPB or Methylpentylresorcinol. MPB is a white crystalline powder that is widely used in various scientific research applications. It is a potent antioxidant and has been found to possess a wide range of biological activities.
Wirkmechanismus
MPB exerts its biological activities by scavenging free radicals and inhibiting oxidative stress. It also regulates the expression of various genes involved in inflammation and cell proliferation. MPB has been found to interact with various cellular targets, including enzymes and receptors, and modulates their activity.
Biochemische Und Physiologische Effekte
MPB has been found to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in inflammation and cell proliferation. It also modulates the activity of various enzymes and receptors. MPB has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It also exhibits a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPB is a well-established compound, and its synthesis is a well-established process. It is readily available for research purposes and can be easily incorporated into various experimental protocols. However, MPB has some limitations in lab experiments. It is a potent antioxidant and can interfere with the results of oxidative stress assays. MPB can also interact with various cellular targets, and its effects may be difficult to interpret in complex biological systems.
Zukünftige Richtungen
MPB has been extensively studied for its biological activities, and its potential applications in various fields are being explored. Future research directions include the development of new synthetic routes for MPB, the identification of new cellular targets, and the investigation of its potential applications in the prevention and treatment of various diseases. The use of MPB in combination with other compounds is also being explored to enhance its biological activities.
Synthesemethoden
The synthesis of MPB is carried out by the reaction of 4-methylpentanal with resorcinol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of MPB is a well-established process, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its biological activities and has been found to possess a wide range of properties. It is a potent antioxidant and has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MPB has also been found to have a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
116529-93-2 |
|---|---|
Produktname |
4-(4-Methylpentyl)benzene-1,3-diol |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
YLNRSZMAMFXDQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
Synonyme |
1-(2,4-Dihydroxyphenyl)-4-methylpentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



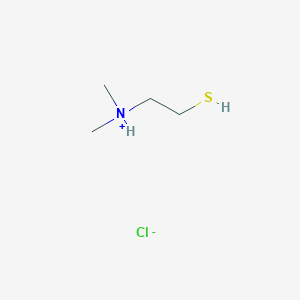
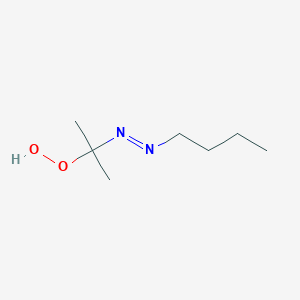
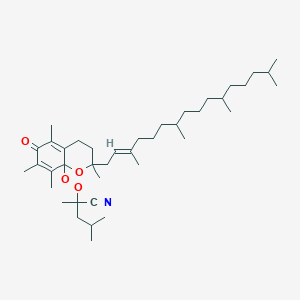
![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
